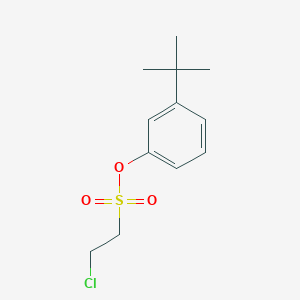
3-tert-Butylphenyl 2-chloroethane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-Butylphenyl 2-chloroethane-1-sulfonate is an organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to a 2-chloroethane-1-sulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butylphenyl 2-chloroethane-1-sulfonate typically involves the reaction of 3-tert-butylphenol with 2-chloroethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
[ \text{3-tert-Butylphenol} + \text{2-chloroethanesulfonyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and precise temperature control required for the reaction.
Análisis De Reacciones Químicas
Types of Reactions
3-tert-Butylphenyl 2-chloroethane-1-sulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution (SN2): The chloro group can be replaced by nucleophiles such as alkoxides, thiolates, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Hydrolysis: In the presence of water and a base, the sulfonate group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Alkoxides (e.g., sodium ethoxide), thiolates (e.g., sodium thiolate), and amines (e.g., methylamine) are common nucleophiles used.
Elimination Reactions: Strong bases such as potassium tert-butoxide are used to induce elimination.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions are used for hydrolysis reactions.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as ethers, thioethers, or amines are formed.
Elimination Reactions: Alkenes are the major products.
Hydrolysis: The corresponding sulfonic acid is formed.
Aplicaciones Científicas De Investigación
3-tert-Butylphenyl 2-chloroethane-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-tert-Butylphenyl 2-chloroethane-1-sulfonate involves its ability to act as an electrophile due to the presence of the chloro and sulfonate groups. These groups can undergo nucleophilic attack, leading to the formation of new bonds and the modification of other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3-tert-Butylphenyl 2-bromoethane-1-sulfonate
- 3-tert-Butylphenyl 2-iodoethane-1-sulfonate
- 3-tert-Butylphenyl 2-fluoroethane-1-sulfonate
Comparison
Compared to its analogs with different halogens (bromo, iodo, fluoro), 3-tert-Butylphenyl 2-chloroethane-1-sulfonate has unique reactivity due to the moderate leaving group ability of the chloro group. Bromine and iodine analogs may undergo reactions more readily due to better leaving group properties, while the fluoro analog may be less reactive.
Propiedades
Número CAS |
54118-88-6 |
|---|---|
Fórmula molecular |
C12H17ClO3S |
Peso molecular |
276.78 g/mol |
Nombre IUPAC |
(3-tert-butylphenyl) 2-chloroethanesulfonate |
InChI |
InChI=1S/C12H17ClO3S/c1-12(2,3)10-5-4-6-11(9-10)16-17(14,15)8-7-13/h4-6,9H,7-8H2,1-3H3 |
Clave InChI |
UHEFSZVXXDJYSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC=C1)OS(=O)(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-Dihydropyrimidine-1,3(2h,4h)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one]](/img/structure/B14646908.png)
![[(2-Ethenylphenyl)methyl]phosphonic acid](/img/structure/B14646912.png)
![4-[1-(Pyridin-4-yl)ethenyl]morpholine](/img/structure/B14646917.png)


![3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine](/img/structure/B14646934.png)
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tripropylstannane)](/img/structure/B14646949.png)

![1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14646956.png)
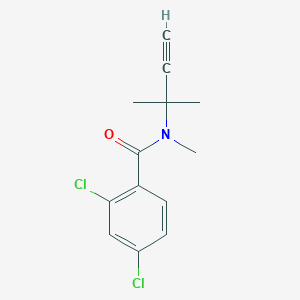
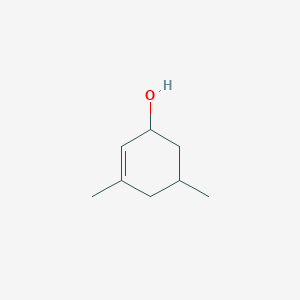
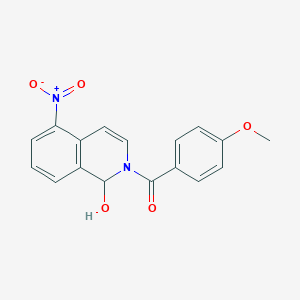
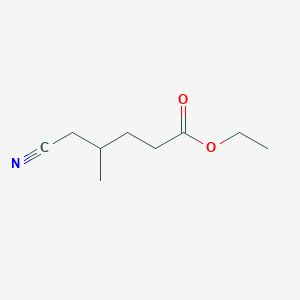
![Acetamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14646995.png)
